molecular formula C19H21Cl2N3O2 B4367920 [4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

Cat. No.: B4367920
M. Wt: 394.3 g/mol
InChI Key: PWMCRVGKDUMHLX-UHFFFAOYSA-N
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Description

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzisoxazole core, a piperazine ring, and a dichlorobenzyl group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE typically involves multiple steps, including the formation of the benzisoxazole core, the introduction of the piperazine ring, and the attachment of the dichlorobenzyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE is unique due to its combination of a benzisoxazole core, a piperazine ring, and a dichlorobenzyl group.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c20-15-6-5-13(11-16(15)21)12-23-7-9-24(10-8-23)19(25)18-14-3-1-2-4-17(14)26-22-18/h5-6,11H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMCRVGKDUMHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

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